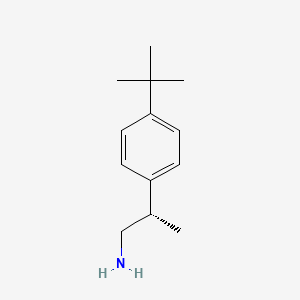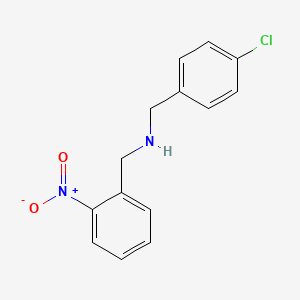![molecular formula C17H27N3O B11728603 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide](/img/structure/B11728603.png)
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Méthodes De Préparation
The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide involves several steps. One common method includes the reaction of 1-benzylpiperidin-3-amine with ethyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amination, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine(III) complexes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents used in these reactions include iodine(III) complexes for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide can be compared with other piperidine derivatives, such as:
- 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide
- 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-isopropylpropanamide
- 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-butylpropanamide
These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and chemical properties . The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and applications .
Propriétés
Formule moléculaire |
C17H27N3O |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-10-7-11-19(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14?,16-/m0/s1 |
Clé InChI |
FUUACBIFNCNOAE-WMCAAGNKSA-N |
SMILES isomérique |
CCN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
SMILES canonique |
CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728530.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728534.png)
carbohydrazide](/img/structure/B11728548.png)
![5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728552.png)
![[2-(4-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728553.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728560.png)


![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)



![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B11728604.png)

